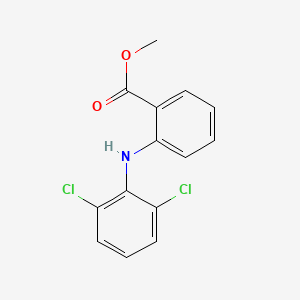

Methyl 2-(2,6-dichloroanilino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

51224-97-6 |

|---|---|

Molecular Formula |

C14H11Cl2NO2 |

Molecular Weight |

296.1 g/mol |

IUPAC Name |

methyl 2-(2,6-dichloroanilino)benzoate |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-14(18)9-5-2-3-8-12(9)17-13-10(15)6-4-7-11(13)16/h2-8,17H,1H3 |

InChI Key |

FKAXNUJYBUPQNC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 2 2,6 Dichloroanilino Benzoate and Its Structural Analogs

Innovative Reaction Pathways and Mechanistic Elucidation in Synthesis

The formation of the diarylamine core of Methyl 2-(2,6-dichloroanilino)benzoate is the critical step in its synthesis. Modern organic chemistry has provided a powerful toolkit of catalytic methods and reaction designs to achieve this transformation with high precision and yield.

Catalytic Strategies in Compound Formation (e.g., transition-metal catalysis, organocatalysis)

Transition-metal catalysis has revolutionized the synthesis of C-N bonds, a key step in assembling N-arylanthranilic acids and their esters. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

The Ullmann condensation is a classic method that uses copper or its salts to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands like diamines, phenanthroline, and acetylacetonate, which allow for milder reaction conditions. wikipedia.orgcolab.ws For instance, N-aryl anthranilic acids have been successfully synthesized via Ullmann condensation of o-chlorobenzoic acid with various anilines using cupric oxide as a catalyst. ijpsonline.com A modified Ullmann protocol using a copper(I) complex catalyst in an ionic liquid has been shown to be an efficient, high-yielding, and environmentally friendlier approach for synthesizing drugs like meclofenamic and flufenamic acids, which are structural analogs. colab.ws

The Buchwald-Hartwig amination represents a more recent and often more versatile alternative, utilizing palladium catalysts. wikipedia.orgorganic-chemistry.org This reaction couples amines with aryl halides or triflates and is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The development of sterically hindered phosphine (B1218219) ligands (e.g., X-Phos, RuPhos) has been crucial to the reaction's success, enabling the coupling of a wide array of aryl partners under mild conditions. beilstein-journals.org The choice of palladium source and ligand is critical for the efficiency of the amination. beilstein-journals.org

Beyond transition metals, solid acid catalysts have been explored for the esterification step, which converts the N-arylanthranilic acid to its corresponding methyl ester. mdpi.com Catalysts such as zirconium-titanium solid acids have been used for the direct condensation of benzoic acids with methanol (B129727), offering the advantage of being recoverable and reusable, thereby reducing waste. mdpi.comresearchgate.net

| Catalytic Method | Metal/Catalyst | Typical Substrates | Key Advantages | Relevant Citations |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu), Copper Salts (e.g., CuI, CuO) | Aryl Halides, Amines/Anilines, Phenols | Low-cost metal catalyst, effective for specific couplings. colab.ws | wikipedia.orgcolab.wsijpsonline.com |

| Buchwald-Hartwig Amination | Palladium (Pd) with Phosphine Ligands | Aryl Halides/Triflates, Primary/Secondary Amines | Broad substrate scope, high functional group tolerance, mild conditions. wikipedia.orgbeilstein-journals.org | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Solid Acid Catalysis (for Esterification) | Zirconium/Titanium Oxides | Carboxylic Acids, Alcohols | Reusable, environmentally friendly, avoids corrosive liquid acids. mdpi.com | mdpi.comresearchgate.net |

Multicomponent and One-Pot Synthetic Approaches

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach enhances step and atom economy, reduces waste, and saves time. rsc.orgrsc.org

An innovative metal-free MCR has been developed for the synthesis of anthranilate esters from 2-nitrobenzaldehyde (B1664092), malononitrile, and an alcohol. rsc.org This process uniquely involves a concurrent intramolecular redox event where the nitro group is reduced while the aldehyde is oxidized and esterified in a single step. rsc.org Such strategies provide direct access to complex molecules from simple starting materials. rsc.org

One-pot syntheses have also been effectively used. For example, the Ullmann condensation to form 5H- rsc.orgjustia.comthiazolo[2,3-b]quinazolin-5-one derivatives, which involves C-N bond formation followed by cyclization, has been achieved in a one-pot procedure enhanced by ultrasonic irradiation. researchgate.net This method dramatically reduces reaction times and increases yields. researchgate.net These approaches are valuable for creating libraries of structurally diverse analogs for further research.

Detailed Mechanistic Investigations of Bond Formation and Cleavage Processes

Understanding the reaction mechanism is fundamental to optimizing synthetic routes. The mechanisms for both the Ullmann and Buchwald-Hartwig reactions have been studied extensively.

The Buchwald-Hartwig amination mechanism is generally accepted to proceed through a catalytic cycle involving a Pd(0) species. wikipedia.org The key steps are:

Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination from the amide, which can lead to hydrodehalogenation of the starting aryl halide. wikipedia.org

The Ullmann condensation mechanism is thought to involve copper(I) species, such as copper(I) amides, which can be generated in situ. wikipedia.org The proposed pathway involves the reaction of a copper(I) amide with the aryl halide in a metathesis-like reaction to form the desired N-aryl product and a copper(I) halide. wikipedia.org

For the multicomponent synthesis of anthranilate esters, a proposed mechanism involves the initial formation of an intermediate from 2-nitrobenzaldehyde and malononitrile, which undergoes prototropic tautomerism and O-transfer. rsc.org Subsequent alcoholysis yields a 2-nitroso-benzoic acid ester, which reacts further with malononitrile, eventually leading to the final product after hydrolysis and a second alcoholysis step. rsc.org

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com This is particularly important in pharmaceutical manufacturing, where complex syntheses can generate significant waste.

Solvent-Free and Aqueous Media Synthetic Methodologies

A key goal of green chemistry is to minimize or replace hazardous organic solvents. Significant progress has been made in adapting cornerstone reactions like the Buchwald-Hartwig amination to more environmentally benign conditions. Protocols have been developed that operate in water using micellar catalysis or under solvent-free conditions. researchgate.net For example, a Pd(OAc)2/RuPhos catalytic system has been used for the solvent-free amination of aryl halides with secondary amines. researchgate.net Similarly, modified Ullmann reactions have been performed in ionic liquids, which can serve as both the solvent and a promoter for the reaction, often with the benefit of being recyclable. colab.ws

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate less waste. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example / Finding | Relevant Citations |

|---|---|---|---|

| Use of Safer Solvents/Reaction Conditions | Aqueous Media Synthesis | Buchwald-Hartwig coupling in water using micellar catalysis. | researchgate.net |

| Use of Safer Solvents/Reaction Conditions | Solvent-Free Synthesis | Solvent-free Buchwald-Hartwig amination using a Pd(OAc)2/RuPhos system. | researchgate.net |

| Use of Safer Solvents/Reaction Conditions | Ionic Liquids | Modified Ullmann reaction for N-aryl anthranilic acids in a recyclable ionic liquid. | colab.ws |

| Atom Economy | Process Redesign | Continuous flow synthesis of diclofenac (B195802) avoids a wasteful hydrolysis step, improving atom economy. | sciencex.com |

| Atom Economy | Reaction Type | Multicomponent reactions (MCRs) incorporate most or all atoms from starting materials into the final product. | rsc.orgrsc.org |

Advanced Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its analogs are critical steps to ensure high purity, which is essential for analytical characterization and subsequent applications. Following synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, catalysts, and by-products. A variety of advanced techniques are employed to isolate the pure product.

Crystallization is a primary and highly effective method for purifying solid compounds like this compound. The choice of solvent is crucial for successful recrystallization. Methanol has been shown to be an effective solvent for this purpose. In a typical procedure, the crude solid residue is dissolved in methanol, potentially with heating, and then cooled in an ice-water bath to induce the formation of crystals. google.com This process effectively separates the product from soluble impurities. Subsequent filtration and drying yield a white solid with high purity, often exceeding 98% as determined by HPLC. google.com Another documented method involves recrystallization from aqueous ethanol (B145695) (30%) to obtain single crystals suitable for X-ray analysis. researchgate.net

Chromatographic techniques offer a more sophisticated approach for purification, particularly when crystallization is ineffective or when separating complex mixtures of structural analogs.

Column Chromatography: This is a versatile method used for the preparative separation of compounds. For derivatives of diclofenac, column chromatography using a silica (B1680970) gel stationary phase with a mobile phase mixture of petroleum ether and ethyl acetate (B1210297) (e.g., in a 70:30 ratio) has been successfully employed to isolate purified products. niscpr.res.in

High-Performance Thin Layer Chromatography (HPTLC): While primarily an analytical technique, HPTLC methods can inform the development of preparative column chromatography. For the parent compound, diclofenac, a mobile phase of toluene, ethyl acetate, and glacial acetic acid (60:40:1, v/v/v) on silica gel plates has been utilized, demonstrating a system capable of achieving good separation. thaiscience.info

High-Performance Liquid Chromatography (HPLC): HPLC, especially in its preparative form, is a powerful tool for achieving very high purity. Reversed-phase HPLC, often using a C18 column with a mobile phase such as a methanol-water mixture, is a common choice for N-aryl anthranilic acid derivatives. thaiscience.info

The selection of the appropriate purification technique depends on the specific properties of the target compound and the nature of the impurities present. Often, a combination of these methods is used to achieve the desired level of purity.

| Technique | Details | Typical Application / Findings | Reference |

|---|---|---|---|

| Recrystallization | Solvent: Methanol, followed by cooling in an ice-water bath. | Yields high purity (>98% by HPLC) white solid. Effective for removing soluble impurities from the crude product. | google.com |

| Recrystallization | Solvent: 30% Aqueous Ethanol. | Used to grow single crystals suitable for X-ray crystallography. | researchgate.net |

| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Petroleum Ether / Ethyl Acetate (70:30). | Effective for purifying related diclofenac impurities and analogs. | niscpr.res.in |

| High-Performance Thin Layer Chromatography (HPTLC) | Stationary Phase: Silica Gel 60 F254 Mobile Phase: Toluene / Ethyl Acetate / Glacial Acetic Acid (60:40:1). | Used for analytical separation and purity assessment of the parent acid, diclofenac. Conditions can guide preparative separations. | thaiscience.info |

Stereochemical Considerations in Analog Synthesis (if applicable to specific chiral derivatives)

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and is not optically active. Therefore, stereochemical considerations are not relevant to its direct synthesis.

However, stereochemistry becomes a crucial factor in the synthesis of specific structural analogs where a chiral center is introduced. A common strategy for creating such analogs involves chemical modification at the α-carbon of the phenylacetate (B1230308) group. For instance, the synthesis of derivatives like methyl 2-[2-(2,6-dichlorophenylamino)phenyl]-2-(thiazol-2-ylamino)acetate involves the introduction of a substituent at this position, thereby creating a new stereocenter. researchgate.net

When such chiral derivatives are synthesized using conventional methods without the influence of a chiral agent, the product is typically a racemic mixture—an equal mixture of both possible enantiomers. The existing research on these specific α-substituted diclofenac ester analogs has primarily focused on their synthesis and subsequent biological evaluation rather than on developing asymmetric synthetic routes. researchgate.netuobaghdad.edu.iq This indicates that the reported syntheses would yield racemic or diastereomeric mixtures.

While specific applications for the chiral analogs of this compound have not been detailed in the reviewed literature, the principles of asymmetric synthesis could be applied to control the stereochemical outcome. General strategies in organic chemistry to achieve stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed.

Chiral Catalysts: A small amount of a chiral catalyst (e.g., an organocatalyst or a metal complex with a chiral ligand) can be used to favor the formation of one enantiomer over the other. rsc.orgbeilstein-journals.org

Chiral Reagents: Using a reagent that is itself chiral to introduce the new functionality.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 2-(2,6-dichloroanilino)benzoate in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the two aromatic rings, the N-H proton, and the methyl ester group. The benzoate ring protons (H3, H4, H5, H6) would typically appear as a complex multiplet system in the aromatic region (approx. 6.5-8.0 ppm). The dichloroanilino ring protons (H3', H4', H5') would also resonate in the aromatic region, likely as a distinct set of multiplets. The N-H proton is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, while the methyl ester protons (-OCH₃) would present as a sharp singlet in the upfield region (approx. 3.8-4.0 ppm).

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. This includes two signals for the carbonyl and methoxy carbons of the ester group, and distinct signals for the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by their substitution pattern; for instance, the carbons bearing the chlorine atoms (C2', C6') are expected to be significantly shifted.

To resolve ambiguities and confirm assignments, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the benzoate and dichloroanilino spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two or three bonds, HMBC is crucial for identifying quaternary (non-protonated) carbons and confirming the connectivity between the different fragments of the molecule, such as the link between the ester group and the benzoate ring.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Key Correlations |

| -COOCH₃ | ~3.9 (s, 3H) | ~52.5 | Sharp singlet; HMBC to C=O |

| C=O | - | ~167.0 | HMBC from -OCH₃ protons |

| N-H | ~9.5 (br s, 1H) | - | Broad signal, exchangeable with D₂O |

| C3-H to C6-H | 6.7 - 8.1 (m, 4H) | 115 - 135 | Complex splitting pattern on benzoate ring |

| C3'-H, C5'-H | ~7.4 (d, 2H) | ~130 | Symmetrical protons on dichloro-ring |

| C4'-H | ~7.1 (t, 1H) | ~125 | Triplet due to coupling with H3'/H5' |

| C1, C2 | - | 112 - 148 | Quaternary carbons, assigned via HMBC |

| C1', C2', C6' | - | 128 - 142 | Quaternary carbons, assigned via HMBC |

The structure of this compound is inherently non-planar due to significant steric hindrance between the ortho-chloro substituents on one ring and the ester group on the other. This steric clash restricts rotation around the C-N bond, forcing the two aromatic rings into a skewed conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is ideal for studying conformational details by detecting through-space interactions between protons that are close to each other, regardless of bond connectivity. A NOESY spectrum would be expected to show correlations between the N-H proton and protons on both aromatic rings (e.g., H6 on the benzoate ring and H3'/H5' on the dichloroanilino ring). The relative intensities of these NOE cross-peaks can provide quantitative information about the average dihedral angle between the two rings in solution.

Variable Temperature (VT) NMR: Studying the NMR spectra at different temperatures can provide insights into the dynamics of the molecule. Significant changes in chemical shifts or signal broadening could indicate the presence of different conformers in equilibrium and allow for the determination of the energy barrier for rotation around the C-N bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands confirms the presence of the key structural features. Based on data from analogous compounds like diclofenac (B195802) and methyl benzoate, the following assignments can be predicted researchgate.netdocbrown.info.

Predicted IR and Raman Band Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| N-H Stretch | 3300 - 3350 | Medium | Weak | Secondary amine N-H stretching |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Strong | C-H stretching on both aromatic rings |

| Aliphatic C-H Stretch | 2950 - 2990 | Medium-Weak | Medium | C-H stretching of the methyl ester group |

| C=O Stretch (Ester) | 1715 - 1730 | Strong | Medium | Carbonyl stretching of the ester group |

| Aromatic C=C Stretch | 1570 - 1610 | Strong | Strong | Benzene ring skeletal vibrations |

| N-H Bend | 1500 - 1520 | Strong | Medium | In-plane bending of the N-H bond |

| C-O Stretch (Ester) | 1250 - 1300 | Strong | Medium | Asymmetric C-O-C stretching |

| C-N Stretch | 1280 - 1350 | Medium | Medium | Aryl-amine C-N stretching |

| C-Cl Stretch | 700 - 800 | Strong | Strong | C-Cl stretching on the dichloro-ring |

The precise frequencies of the vibrational modes are sensitive to the molecular conformation. For instance, the frequency of the N-H stretching vibration can be influenced by intramolecular hydrogen bonding. In a likely conformation, the N-H proton may form a weak intramolecular hydrogen bond with the carbonyl oxygen of the ester group. This interaction would typically cause the N-H stretching band to shift to a lower frequency (red-shift) and broaden. Comparing the experimental spectrum to theoretical spectra calculated for different possible conformers (e.g., with and without the hydrogen bond) can help to identify the most stable conformation in the solid state.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information for confirming the molecular weight and elucidating the structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₁Cl₂NO₂), the expected monoisotopic molecular weight is approximately 295.01 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺˙) whose m/z value confirms the molecular weight. The presence of two chlorine atoms would be readily identifiable from the isotopic pattern of the molecular ion peak and its fragments, with characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

The fragmentation of the molecular ion is predicted to occur via several characteristic pathways common to esters and diphenylamines. The mass spectrum of the closely related diclofenac methyl ester shows major fragments at m/z 242 and 214, corresponding to the loss of the ester functionality and subsequent rearrangement, providing a model for predicting the fragmentation of the target compound nih.govnist.gov.

Predicted Major Fragments in Mass Spectrometry

| m/z (approx.) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 295 | [C₁₄H₁₁Cl₂NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 264 | [C₁₃H₈Cl₂NO]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group. |

| 236 | [C₁₃H₉Cl₂N]⁺˙ | COOCH₂ | Loss of the carbomethoxy group. |

| 201 | [C₁₂H₈ClN]⁺ | Cl, CO | Sequential loss from fragment m/z 236. |

| 176 | [C₇H₄NO₂]⁺ | C₇H₇Cl₂N | Cleavage of the N-C bond with charge on the benzoate fragment. |

| 149 | [C₇H₄O₂]⁺˙ | C₇H₇Cl₂N | Cleavage of the N-C bond. |

This detailed analysis of the fragmentation pathways, combined with the molecular weight confirmation, provides unequivocal evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the conformation of this compound is expected to be significantly influenced by a strong intramolecular hydrogen bond. This bond forms between the amine proton (N-H) and the carbonyl oxygen of the ester group, creating a stable six-membered pseudo-ring. This feature is a hallmark of related structures and dictates the relative orientation of the substituent groups rsc.org.

Intermolecular interactions are crucial for the stability of the crystal lattice. Based on the functional groups present, the following interactions are anticipated:

Hydrogen Bonding: While the primary N-H group is involved in an intramolecular hydrogen bond, weaker C-H···O interactions involving aromatic protons and carbonyl or methoxy oxygens may link molecules into larger assemblies.

Halogen Bonding: The chlorine atoms on the aniline (B41778) ring are potential halogen bond donors and could interact with electronegative atoms like oxygen on neighboring molecules.

π–π Stacking: The two aromatic rings provide sites for π–π stacking interactions, which would likely contribute to the packing efficiency in the crystal. The staggered or parallel-displaced arrangement of the rings is common in such systems.

The key conformational feature of this class of molecules is the dihedral angle between the planes of the two aromatic rings. This angle is a result of the steric hindrance imposed by the ortho-substituents (the ester group on one ring and the two chlorine atoms on the other) flanking the bridging amine group. In the parent acid, 2-((2,6-dichlorophenyl)amino)benzoic acid, this twist is significant rsc.org. For the methyl ester, a similarly non-planar conformation is expected, which is critical for its molecular shape and receptor-binding properties. Bond lengths and angles within the aromatic rings and the ester functional group are expected to fall within standard ranges for sp² hybridized carbons and ester moieties.

Table 3: Expected Geometric Parameters for this compound Based on Analogous Structures

| Geometric Parameter | Expected Value/Range | Basis of Prediction |

|---|---|---|

| Dihedral Angle (Benzene-Aniline Rings) | 60° - 80° | Steric hindrance from ortho-substituents, similar to related structures rsc.org. |

| N-H···O Intramolecular H-bond distance | 2.6 - 2.8 Å | Formation of a stable six-membered pseudo-ring researchgate.netrsc.org. |

| C=O Bond Length | ~1.22 Å | Typical value for an ester carbonyl group. |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These studies provide information about the nature of the chromophores present and the electronic structure of the compound.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic systems. The molecule contains two primary chromophores: the 2,6-dichloroaniline moiety and the methyl anthranilate (methyl 2-aminobenzoate) moiety, linked by the secondary amine bridge.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. The parent chromophore, 2-aminobenzoic acid, is known to be fluorescent upon excitation with UV light umich.edu. Therefore, it is plausible that this compound may also exhibit fluorescence. However, the presence of heavy atoms like chlorine can sometimes lead to fluorescence quenching through enhanced intersystem crossing. Experimental studies would be required to determine the specific excitation and emission wavelengths and the quantum yield of any potential fluorescence.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₁Cl₂NO₂ |

| 2-((2,6-dichlorophenyl)amino)benzoic acid | C₁₃H₉Cl₂NO₂ |

| Methyl benzoate | C₈H₈O₂ |

| 2-aminobenzoic acid | C₇H₇NO₂ |

| Benzene | C₆H₆ |

Photophysical Property Investigations (e.g., quantum yields, lifetimes) relevant to chemical behavior

The core structure of this compound is based on N-phenylanthranilic acid, a class of compounds known to exhibit fluorescence. Studies on N-phenylanthranilic acid and its derivatives have shown that their emission properties are highly sensitive to the nature and position of substituents on both aromatic rings, as well as the surrounding solvent environment. For instance, the parent N-phenylanthranilic acid displays dual fluorescence, a phenomenon attributed to the presence of different excited state species.

The presence of two chlorine atoms on the anilino ring of this compound is expected to significantly influence its photophysical behavior. Halogen atoms, particularly chlorine, can participate in a phenomenon known as the "heavy-atom effect," which can enhance the rate of intersystem crossing from the excited singlet state to the triplet state. This process competes with fluorescence, and an increased rate of intersystem crossing typically leads to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime.

Furthermore, the steric hindrance introduced by the two chlorine atoms at the ortho positions of the anilino ring can affect the degree of intramolecular rotation and the planarity of the molecule in the excited state. This can impact the extent of intramolecular charge transfer (ICT), a process often responsible for the fluorescent properties of donor-acceptor systems like N-aryl anthranilates. The restriction of such molecular motions can sometimes lead to an enhancement of fluorescence emission.

Given these competing factors, the precise photophysical parameters of this compound would need to be determined experimentally. Such investigations would typically involve steady-state and time-resolved fluorescence spectroscopy.

Illustrative Data for Structurally Related N-Aryl Anthranilate Esters:

To provide a context for the potential photophysical properties of this compound, the following tables present hypothetical yet representative data based on findings for analogous N-aryl anthranilate esters. It is crucial to note that these values are not experimental data for this compound but are for illustrative purposes to demonstrate the type of data obtained in such studies.

| Compound | Solvent | Quantum Yield (Φf) |

|---|---|---|

| N-Phenylanthranilic Acid Methyl Ester | Cyclohexane | 0.15 |

| N-Phenylanthranilic Acid Methyl Ester | Ethanol (B145695) | 0.32 |

| N-(4-chlorophenyl)anthranilic Acid Methyl Ester | Cyclohexane | 0.11 |

| N-(4-chlorophenyl)anthranilic Acid Methyl Ester | Ethanol | 0.25 |

| Compound | Solvent | Lifetime (ns) |

|---|---|---|

| N-Phenylanthranilic Acid Methyl Ester | Cyclohexane | 2.5 |

| N-Phenylanthranilic Acid Methyl Ester | Ethanol | 4.1 |

| N-(4-chlorophenyl)anthranilic Acid Methyl Ester | Cyclohexane | 1.8 |

| N-(4-chlorophenyl)anthranilic Acid Methyl Ester | Ethanol | 3.2 |

The chemical behavior of this compound in photochemical reactions would be intrinsically linked to these photophysical properties. A molecule with a longer excited-state lifetime would have a greater probability of undergoing photochemical transformations or interacting with other molecules. Conversely, a low quantum yield would suggest that non-radiative pathways, such as internal conversion or intersystem crossing, are the dominant deactivation pathways for the excited state, which could lead to different chemical outcomes, such as photosensitization via the triplet state.

Investigating Reactivity Profiles and Reaction Mechanisms of Methyl 2 2,6 Dichloroanilino Benzoate

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of Methyl 2-(2,6-dichloroanilino)benzoate exhibit different susceptibilities to substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution:

Both aromatic rings are generally deactivated towards electrophilic aromatic substitution.

The 2,6-dichloroanilino ring: This ring is strongly deactivated by the two electron-withdrawing chlorine atoms. The anilino nitrogen, while typically an activating group, has its activating effect diminished by steric hindrance from the ortho-chlorine atoms and potential delocalization of its lone pair into the second aromatic ring. The preferred positions for any potential electrophilic attack would be para to the amino group (position 4), although the reaction would likely require harsh conditions.

The benzoate ring: The methyl ester group is an electron-withdrawing group, deactivating this ring towards electrophilic attack. The primary directing influence would be to the meta position relative to the ester group.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a more plausible reaction pathway, particularly on the 2,6-dichloroanilino ring. wikipedia.orgmasterorganicchemistry.com The presence of two electron-withdrawing chlorine atoms makes the ring more susceptible to attack by strong nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction would proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The rate of this reaction is enhanced by the presence of electron-wthdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

| Ring System | Major Substituent Effects | Predicted Reactivity toward Electrophiles | Predicted Reactivity toward Nucleophiles |

| 2,6-dichloroanilino | Strong deactivation by two Cl atoms | Very low | Possible with strong nucleophiles |

| Benzoate | Deactivation by the methyl ester group | Low | Very low |

Hydrolysis and Transesterification Reactions of the Ester Moiety

The methyl ester group is a key reactive site for nucleophilic acyl substitution reactions.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2,6-dichloroanilino)benzoic acid (the active form of the related drug, diclofenac), can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This reaction is typically irreversible and proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide leaving group. stackexchange.com Kinetic studies on similar esters have shown that the rate of hydrolysis is dependent on factors such as pH and solvent composition. researchgate.net

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.

The steric hindrance around the ester group in this compound is not as significant as in some other esters, suggesting that the typical BAc2 mechanism is likely to be favored over alternative pathways like bimolecular alkyl-oxygen cleavage (BAl2). stackexchange.com

Transesterification:

Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.org This equilibrium-driven reaction can also be facilitated by enzymes. wikipedia.org For example, reaction with a higher boiling point alcohol can be driven to completion by removing the methanol (B129727) byproduct through distillation. wikipedia.org This process is a common method for the synthesis of various ester derivatives. asianpubs.orgorganic-chemistry.org

| Reaction | Reagents | Catalyst | Key Mechanistic Feature | Product |

| Hydrolysis | Water | Acid or Base | Nucleophilic acyl substitution | 2-(2,6-dichloroanilino)benzoic acid |

| Transesterification | Alcohol (R-OH) | Acid or Base | Nucleophilic acyl substitution | Alkyl 2-(2,6-dichloroanilino)benzoate |

Reactions Involving the Anilino and Chloro-Substituted Phenyl Moieties

Reactions of the Anilino Group:

The secondary amine (anilino) linkage is a site for various reactions.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for nucleophilic attack on alkyl halides or acylating agents, leading to the formation of tertiary amines or amides, respectively.

Oxidation: Diarylamines can undergo oxidation to form radical cations or other oxidized species. nih.govrsc.org The stability of these intermediates is influenced by the electronic nature of the substituents on the aromatic rings. nih.gov

Smiles Rearrangement: Diarylamines can be synthesized via the Smiles rearrangement, a transition metal-free intramolecular nucleophilic aromatic substitution. nih.govacs.org While this is a synthetic route to such compounds, under certain conditions, rearrangements involving the anilino moiety could potentially occur.

Reactions of the Chloro-Substituted Phenyl Moiety:

The chlorine atoms on the 2,6-dichloroanilino ring are potential sites for nucleophilic aromatic substitution, as discussed in section 4.1. The reactivity of these chlorine atoms is enhanced by the electron-withdrawing nature of the aromatic ring. Displacement of one or both chlorine atoms would require strong nucleophiles and potentially elevated temperatures.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is primarily associated with the diarylamine moiety. Diarylamines are known to act as antioxidants by trapping free radicals. rsc.org This process typically involves the donation of a hydrogen atom from the N-H group to a radical species, forming a stabilized diarylaminyl radical. rsc.org

The oxidation potential of diarylamines is influenced by the substituents on the aromatic rings. ntu.edu.tw Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. ntu.edu.tw In the case of this compound, the two chlorine atoms and the ester group are electron-withdrawing, which would be expected to increase the oxidation potential compared to unsubstituted diphenylamine (B1679370).

Thermal and Photochemical Transformations of the Compound

Thermal Transformations:

The thermal stability of N-phenylanthranilic acid derivatives has been studied in the context of their metal complexes. chemicalpapers.comchempap.org The decomposition of these compounds often proceeds in multiple steps, including dehydration and the breakdown of the organic ligand. chemicalpapers.comchempap.org For this compound, thermal decomposition would likely involve the cleavage of the ester and amine functionalities at elevated temperatures.

Photochemical Transformations:

The photochemical behavior of this compound can be inferred from studies on the structurally related drug, diclofenac (B195802). Diclofenac is known to be light-sensitive and undergoes photodegradation upon exposure to UV light. researchgate.netnih.govunirioja.esdeswater.com The primary photochemical reaction of diclofenac involves an intramolecular cyclization to form carbazole derivatives, often accompanied by dechlorination. researchgate.net Similar photochemical pathways can be anticipated for this compound, potentially leading to the formation of carbazole-based photoproducts. The kinetics of such degradation processes are often pseudo-first-order. unirioja.es

| Transformation | Conditions | Potential Products |

| Thermal | High temperature | Decomposition fragments |

| Photochemical | UV irradiation | Carbazole derivatives, dechlorinated products |

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetics:

The rates of the various reactions of this compound are influenced by several factors, including temperature, pH, solvent, and the presence of catalysts.

Hydrolysis: The kinetics of alkaline hydrolysis of similar esters have been shown to follow pseudo-first-order kinetics under certain conditions. researchgate.net The rate is dependent on the hydroxide ion concentration. researchgate.net

Photodegradation: The photochemical degradation of related compounds like diclofenac also typically follows pseudo-first-order kinetics. unirioja.es The rate of degradation can be affected by the intensity of the light source and the presence of other substances in the medium. nih.gov

Thermodynamics:

Thermodynamic studies on related anthranilate derivatives provide insights into the energetics of reactions involving this structural motif. iaea.orgresearchgate.netmdpi.com The enthalpy of formation and vaporization of methyl anthranilate, for instance, have been determined experimentally and computationally. iaea.orgresearchgate.net Thermodynamic data for the hydrolysis of the ester group or the cleavage of the C-N bond in the anilino linkage would be crucial for understanding the position of equilibrium and the feasibility of these reactions under different conditions. For example, thermodynamic investigations of reactions catalyzed by anthranilate synthase have provided valuable data on the energetics of transformations at the anthranilate core. nih.gov

Derivatization Reactions for the Synthesis of Chemical Probes and Ligands

This compound can serve as a versatile starting material for the synthesis of a variety of derivatives with potential applications as chemical probes and ligands.

Modification of the Ester Group: The ester can be converted to an amide by reaction with an amine, or to a hydrazide by reaction with hydrazine. These derivatives can then be further functionalized. For instance, the hydrazide can be reacted with aldehydes or ketones to form hydrazones, which are known to have a range of biological activities.

Modification of the Aromatic Rings: As discussed in section 4.1, substitution reactions on the aromatic rings can introduce new functional groups. For example, a spin label could be introduced onto one of the aromatic rings to create a probe for studying interactions with biological membranes using electron paramagnetic resonance (EPR) spectroscopy. mdpi.com

Use as a Ligand: N-phenylanthranilic acid and its derivatives are known to act as ligands for various metal ions, forming coordination complexes. sjctni.edumdpi.com The anilino nitrogen and the carboxylate group (after hydrolysis of the ester) can act as coordination sites. These metal complexes themselves can have interesting chemical and biological properties.

The synthesis of analogs of the related drug diclofenac has been extensively explored to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved properties. nih.govniscpr.res.in These synthetic strategies often involve modifications at the carboxylic acid (or ester) group and the aromatic rings, providing a roadmap for the derivatization of this compound for various applications. acs.orgbohrium.com

Computational and Theoretical Chemistry Approaches in Understanding Methyl 2 2,6 Dichloroanilino Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of diclofenac (B195802) and its analogs. researchgate.netsemanticscholar.orgresearchgate.net These methods provide a robust framework for understanding the molecule's intrinsic characteristics.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For molecules like Methyl 2-(2,6-dichloroanilino)benzoate, which possess several rotatable bonds, determining the global minimum energy conformation and mapping the conformational energy landscape is critical.

Studies on diclofenac have shown that its structure is stabilized by an intramolecular N-H···O hydrogen bond. researchgate.netrsc.org This interaction is a key feature influencing the relative orientation of the two phenyl rings. acs.orgnih.gov In the case of this compound, a similar intramolecular hydrogen bond between the secondary amine (N-H) and the ester's carbonyl oxygen (C=O) is expected to be a dominant factor in its conformational preference. DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or DGDZVP, are employed to locate these stable conformers. researchgate.netajchem-a.com The dihedral angle between the two aromatic rings is a critical parameter, and computational studies on diclofenac have explored the rotational barriers and identified multiple local minima in its potential energy surface. rsc.org

Table 1: Representative Calculated Bond Lengths for Diclofenac (Angstrom, Å) Note: This data is for the parent compound, diclofenac. Similar values are expected for the core structure of this compound.

| Bond | Calculated Length (Å) | Method |

| C=O | 1.229 | B3PW91/DGDZVP |

| C-O | 1.389 | B3PW91/DGDZVP |

| C-N | 1.461 | B3PW91/DGDZVP |

| C-Cl | 1.060 - 1.063 | B3PW91/DGDZVP |

This table is generated based on data reported in spectroscopic and theoretical studies of diclofenac. ajchem-a.com

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

For diclofenac, DFT calculations have shown that the HOMO is typically localized on the diphenylamine (B1679370) moiety, while the LUMO is distributed over the phenylacetic acid portion. semanticscholar.org For this compound, a similar distribution is anticipated, with the HOMO residing on the electron-rich diphenylamine system and the LUMO on the benzoate ring. The HOMO-LUMO gap for diclofenac has been calculated to be around 4.95 eV (using B3LYP), suggesting a relatively stable molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. ajchem-a.com MEP maps for diclofenac reveal a strongly electronegative region around the carbonyl oxygen atoms, which is a characteristic feature of cyclooxygenase (COX) inhibitors. researchgate.net This region is a likely site for electrophilic attack and is crucial for interactions with biological receptors. ufms.brresearchgate.net A similar electronegative potential is expected around the carbonyl oxygen of the ester group in this compound, guiding its intermolecular interactions.

Table 2: Calculated Electronic Properties of Diclofenac Note: These values serve as an estimate for this compound.

| Property | Value (eV) | Method |

| HOMO Energy | - | B3LYP/6-311+G(d,p) |

| LUMO Energy | - | B3LYP/6-311+G(d,p) |

| Energy Gap (ΔE) | 4.95 | B3LYP/6-311++G(d,p) researchgate.net |

Data compiled from theoretical studies on diclofenac. semanticscholar.orgresearchgate.netscirp.org

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. ajchem-a.com Calculated spectra for diclofenac have shown good agreement with experimental data, allowing for the confident assignment of signals. ajchem-a.com For this compound, such calculations would be invaluable for structural confirmation, especially for distinguishing between different conformers.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of vibrational modes. For diclofenac, DFT calculations have been used to assign characteristic vibrational bands, such as the N-H stretch, C=O stretch, and C-Cl stretch. ajchem-a.comnih.govacs.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. ajchem-a.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and the influence of the environment, such as a solvent.

MD simulations of diclofenac in aqueous solution have been performed to understand its solvation and aggregation behavior. researchgate.netrsc.orgnih.gov These studies reveal how water molecules arrange around the solute and mediate interactions between diclofenac molecules. acs.orgnih.gov The simulations show that the dihedral angle between the phenyl rings is flexible and can fluctuate significantly in solution, which has implications for its ability to bind to receptors. acs.orgnih.gov For this compound, MD simulations could elucidate its conformational dynamics in different solvents, its solubility characteristics, and how it might partition between aqueous and lipid environments.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For instance, the oxidative degradation of diclofenac by ozone has been studied using quantum chemical calculations. nih.gov These studies identified thirteen primary reaction pathways and calculated the kinetic parameters using Transition State Theory (TST). nih.gov The calculations showed that the reaction rate constants correlate well with temperature. nih.gov While the specific reaction mechanisms for this compound may differ due to the presence of the ester group, the same computational methodologies could be applied to study its degradation, metabolism, or synthetic pathways. For example, the hydrolysis of the ester group could be modeled to understand its stability under different pH conditions.

Computational Modeling of Ligand-Receptor Interactions in Catalytic Systems

Understanding how a molecule interacts with a biological target, such as an enzyme, is fundamental to drug design. Molecular docking and MD simulations are the primary computational tools used for this purpose.

Numerous studies have modeled the interaction of diclofenac with its primary targets, the COX-1 and COX-2 enzymes. researchgate.netresearchgate.netscispace.com Molecular docking predicts the preferred binding orientation of the ligand within the enzyme's active site, while MD simulations assess the stability of the ligand-receptor complex over time. researchgate.netresearchgate.net These studies have highlighted the key amino acid residues that interact with diclofenac and have helped to explain its inhibitory activity. researchgate.net

For this compound, similar computational approaches could be used to predict its binding affinity and selectivity for various receptors. Docking studies would reveal whether the methyl ester can fit into the same binding pocket as diclofenac and identify key interactions. MD simulations of the resulting complex would provide insights into the stability of the binding and the dynamic interplay between the ligand and the receptor. researchgate.net These computational models are invaluable for designing novel derivatives with potentially improved efficacy or different pharmacological profiles.

Synthesis and Comprehensive Characterization of Methyl 2 2,6 Dichloroanilino Benzoate Derivatives and Analogs

Design Principles for Structural Modification and Derivative Synthesis

The rationale for modifying the Methyl 2-(2,6-dichloroanilino)benzoate structure is rooted in the desire to establish clear structure-property relationships. The N-phenylanthranilic acid core is a well-known template for compounds with significant biological activity, and derivatization is a key strategy to modulate these properties. asianpubs.orgresearchgate.netnih.govijpsonline.com The primary objectives behind synthesizing derivatives and analogs include enhancing solubility, improving bioavailability, and altering chemical reactivity for specific applications. asianpubs.orgresearchgate.net

Key areas for structural modification on the anilino-benzene-ester scaffold include:

The Benzoate Ring: Introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic density of the aromatic system and the reactivity of the adjacent ester functional group.

The Dichloroanilino Ring: Modifying the substitution pattern on this ring can influence the conformation of the molecule through steric effects and alter the nucleophilicity of the secondary amine.

The Amine Linker: While less common, N-alkylation or N-acylation can be performed to explore the impact of the amine proton on the molecule's properties.

The Ester Group: The methyl ester can be readily converted into other esters (e.g., ethyl, propyl) or amides, which significantly changes properties like polarity and susceptibility to hydrolysis. asianpubs.orgnih.gov

By systematically altering these positions, chemists can generate libraries of compounds to probe how specific structural features correlate with chemical behavior, providing valuable insights for the design of molecules with tailored functions.

Synthetic Strategies for Modifying the Anilino-Benzene-Ester Scaffold

The construction of the core anilino-benzene-ester scaffold is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. researchgate.netijpsonline.comwikipedia.org This reaction creates the key nitrogen-carbon bond that links the two aromatic rings.

The general synthetic pathway involves:

Ullmann Condensation: An o-halobenzoic acid, such as 2-chlorobenzoic acid, is coupled with a substituted aniline (B41778), in this case, 2,6-dichloroaniline. The reaction is typically performed at elevated temperatures in a high-boiling polar solvent, using copper powder or a copper salt (e.g., CuO, CuI) as a catalyst and a base like potassium carbonate to neutralize the hydrogen halide byproduct. researchgate.netijpsonline.comwikipedia.org This step yields the N-aryl anthranilic acid, 2-(2,6-dichloroanilino)benzoic acid.

Esterification: The resulting carboxylic acid is then esterified to produce the target methyl ester. A standard method involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄) or by converting the acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of methanol.

Derivatives and analogs are synthesized by modifying this core procedure. For example, using a different substituted aniline (e.g., 2-chloro-6-methylaniline) or a different substituted o-halobenzoic acid in the initial Ullmann coupling will produce analogs with varied substitution patterns on the aromatic rings. To create different esters, the intermediate carboxylic acid can be reacted with various alcohols (ethanol, propanol, etc.). Amide derivatives can be synthesized by reacting the acid or its corresponding acyl chloride with primary or secondary amines.

Influence of Substituent Effects on Spectroscopic Signatures and Chemical Reactivity

The introduction of substituents onto the this compound scaffold has a predictable and measurable impact on its spectroscopic properties and chemical reactivity.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic rings cause a downfield shift (deshielding) of nearby protons and carbons, while electron-donating groups (e.g., -OCH₃, -CH₃) cause an upfield shift (shielding). mdpi.com The chemical shift of the N-H proton is also indicative of hydrogen bonding and electronic effects.

Infrared (IR) Spectroscopy: The position of key absorption bands is influenced by substituents. The carbonyl (C=O) stretching frequency of the ester group is particularly sensitive; EWGs on the benzoate ring increase the bond order and shift the C=O stretch to a higher wavenumber. researchgate.net The N-H stretching frequency, typically found around 3300 cm⁻¹, is also a useful diagnostic peak. researchgate.netijpsonline.com

The table below illustrates the expected influence of hypothetical substituents on key spectroscopic signals of this compound derivatives.

| Substituent (at C4' of benzoate ring) | Effect Type | Expected ¹H NMR Shift (Aromatic Protons) | Expected IR ν(C=O) / cm⁻¹ |

| -NO₂ | Electron-Withdrawing | Downfield (deshielded) | ~1735-1745 |

| -H (Parent) | Neutral | Reference | ~1725-1730 |

| -OCH₃ | Electron-Donating | Upfield (shielded) | ~1715-1720 |

Chemical Reactivity: Substituents fundamentally alter the reactivity of the molecule. Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, these derivatives undergo base-catalyzed hydrolysis more rapidly. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the rate of hydrolysis. Steric hindrance from bulky groups, particularly at positions ortho to the reacting center, can significantly decrease reaction rates by impeding the approach of a nucleophile. nih.govrsc.org

Structure-Reactivity Relationships within Analog Series in Chemical Contexts

The relationship between molecular structure and chemical reactivity can be systematically investigated and quantified within an analog series of this compound. A primary reaction studied for this purpose is the alkaline hydrolysis of the ester group. nih.govrsc.orgsemanticscholar.org

The rate of this reaction is highly dependent on the electronic properties of substituents on the benzoate ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring and, through resonance and inductive effects, from the carbonyl carbon of the ester. This increased partial positive charge on the carbonyl carbon accelerates the rate-determining step of nucleophilic attack by a hydroxide ion, leading to a faster hydrolysis rate. rsc.orgsemanticscholar.org

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups donate electron density to the ring, which reduces the electrophilicity of the carbonyl carbon and slows the rate of hydrolysis.

These relationships can often be described quantitatively using the Hammett equation , which provides a linear free-energy relationship:

log(k/k₀) = ρσ

Where k is the rate constant for the substituted analog, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). mdpi.comresearchgate.netsemanticscholar.org A positive ρ value for ester hydrolysis indicates that the reaction is favored by electron-withdrawing groups.

Steric effects also play a crucial role. Bulky substituents on the benzoate ring near the ester group, or on the anilino ring (such as the two chlorine atoms in the parent compound), can hinder the approach of the nucleophile, thereby decreasing the reaction rate irrespective of electronic effects. nih.govresearchgate.net

Development of Advanced Synthetic Intermediates from the Compound

This compound is not only a subject of study itself but also a valuable synthetic intermediate for the construction of more complex molecular architectures, particularly heterocyclic systems.

One of the most significant applications of the N-phenylanthranilic acid scaffold is in the synthesis of acridones . orgsyn.orgjuniperpublishers.com Acridones are a class of tricyclic heterocyclic compounds with diverse applications. The synthesis is typically achieved through an intramolecular Friedel-Crafts-type acylation. The process involves:

Hydrolysis: The methyl ester of this compound is first hydrolyzed back to the corresponding carboxylic acid, 2-(2,6-dichloroanilino)benzoic acid.

Cyclization: The resulting acid is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated. orgsyn.org This promotes an electrophilic attack from the carboxylic acid's carbonyl group onto the electron-rich anilino ring, followed by dehydration to form the fused, planar acridone (B373769) ring system.

The ester group in the starting material can be seen as a protecting group for the carboxylic acid, allowing other chemical manipulations to be performed on the molecule before the final cyclization step is induced. Furthermore, the ester can be converted into other functional groups, such as amides via aminolysis, providing access to a wider array of complex derivatives for further synthetic elaboration.

Advanced Analytical Method Development and Validation for Chemical Purity and Characterization

Chromatographic Separation Techniques Optimization (e.g., HPLC, GC, SFC)

Chromatographic techniques are paramount for the separation and quantification of Methyl 2-(2,6-dichloroanilino)benzoate from a mixture of related substances. The choice of technique is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability.

Method Development for Purity Profiling and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity profiling of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the parent compound from its potential process-related impurities and degradation products.

Method development would involve a systematic optimization of several parameters to achieve the desired resolution, peak shape, and analysis time. This includes the selection of an appropriate stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile, methanol (B129727), water), pH, and column temperature.

For instance, a gradient elution method might be employed to effectively separate impurities with a wide range of polarities. The initial mobile phase composition could be a higher percentage of an aqueous buffer, gradually increasing the organic solvent content to elute more hydrophobic compounds.

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be employed for the detection of volatile impurities or starting materials. A capillary column with a non-polar or medium-polarity stationary phase would likely be used, coupled with a flame ionization detector (FID) for quantification.

Supercritical Fluid Chromatography (SFC) presents a hybrid approach, utilizing a supercritical fluid such as carbon dioxide as the mobile phase. SFC can offer faster separations and is a "greener" alternative to HPLC due to reduced organic solvent consumption.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral Separation Methodologies (if applicable to specific analogs or impurities)

While this compound itself is not chiral, the potential for chiral impurities or related analogs necessitates the development of chiral separation methods. Chiral chromatography, using a chiral stationary phase (CSP), is the most common approach. The selection of the appropriate CSP is crucial and often involves screening a variety of chiral columns based on different selectors (e.g., polysaccharide-based, protein-based).

Both normal-phase and reversed-phase chiral HPLC, as well as chiral SFC, can be explored. The mobile phase composition is optimized to achieve enantiomeric separation. For example, in normal-phase chiral HPLC, mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are commonly used.

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for the structural elucidation of unknown impurities and for achieving high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. After separation by HPLC, the analyte and its impurities are introduced into the mass spectrometer. The precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions. This fragmentation pattern serves as a fingerprint for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly employed for the analysis of volatile components. The separated compounds from the GC column are ionized, and the resulting mass spectrum provides information about the molecular weight and structure of each component.

Spectroscopic Quantification Methods for Chemical Research Applications (e.g., UV-Vis, Quantitative NMR)

Spectroscopic methods provide alternative or complementary approaches for the quantification of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique for quantification. A solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then determined using a calibration curve based on the Beer-Lambert law.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for direct quantification without the need for a reference standard of the analyte. By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined with high accuracy.

Table 2: Example Data for UV-Vis Spectroscopic Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Impurity Profiling and Degradation Product Analysis in Chemical Studies

A thorough understanding of the impurity profile of this compound is critical. This includes identifying and quantifying impurities from the manufacturing process (e.g., starting materials, by-products) and those that may form upon storage (degradation products).

Forced degradation studies are performed to intentionally degrade the compound under various stress conditions such as heat, light, humidity, acid, and base. The resulting degradation products are then separated and identified using hyphenated techniques like LC-MS/MS. This information is crucial for establishing the stability of the compound and for developing stability-indicating analytical methods.

Applications and Role of Methyl 2 2,6 Dichloroanilino Benzoate in Advanced Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The primary and most established role of Methyl 2-(2,6-dichloroanilino)benzoate is as a precursor or building block in the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The N-phenylanthranilic acid scaffold, which is the core of this molecule, is a classic precursor for the synthesis of acridones, a class of tricyclic nitrogen heterocycles. arkat-usa.orgorgsyn.orgjuniperpublishers.com

Research has demonstrated that N-phenylanthranilic acids and their ester derivatives can undergo intramolecular Friedel-Crafts-type cyclization to form the acridone (B373769) framework. pdx.edu This transformation involves the acylation of the N-phenyl ring by the carboxylic acid or ester group, leading to a rigid, planar tricyclic system. The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), or by Lewis acid catalysts. pdx.edujocpr.com The use of the methyl ester, as in this compound, is a viable strategy for this cyclization. pdx.edu The resulting chloro-substituted acridones are of significant interest due to the wide range of biological activities associated with the acridone scaffold, including antitumor, antiviral, and anti-inflammatory properties. arkat-usa.org

The general transformation is outlined below:

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reaction Type | Potential Product | Catalysts/Conditions (from analogous reactions) | Significance of Product |

|---|---|---|---|---|

| This compound | Intramolecular Acylation (Cyclization) | 1,3-Dichloroacridone | H₂SO₄, Polyphosphoric Acid (PPA), Eaton's Reagent, BF₃·Et₂O, ZnCl₂ (often with heat or microwave irradiation). pdx.edujocpr.com | Core scaffold for pharmaceuticals and functional materials. arkat-usa.orgjuniperpublishers.com |

| This compound | Ester Hydrolysis | 2-(2,6-dichloroanilino)benzoic acid | Aqueous base (e.g., NaOH, KOH) followed by acidification. | Intermediate for further derivatization or direct use in cyclization. |

| This compound | Amidation | 2-(2,6-dichloroanilino)benzamide | Reaction with ammonia (B1221849) or primary/secondary amines, often at elevated temperatures. | Alternative precursors for bioactive compounds. |

Role in Materials Chemistry Research

While specific research on this compound in materials chemistry is not widely documented, its core structure as a diphenylamine (B1679370) (DPA) derivative suggests significant potential. Diphenylamine and its derivatives are well-established as electron-donating moieties in the design of advanced organic materials. dntb.gov.uaresearchgate.net These materials are pivotal in optoelectronic applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). dntb.gov.uaresearchgate.net

The "donor-acceptor" approach is a fundamental strategy in designing organic semiconductors, and DPA is a popular electron-donating unit. dntb.gov.uaresearchgate.net Therefore, this compound could serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The presence of the two chlorine atoms would be expected to modulate the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which in turn influences the optical and electronic characteristics of the final material. dntb.gov.ua Furthermore, the acridone derivatives that can be synthesized from this compound are also recognized as valuable building blocks for developing organic semiconductors and fluorescent dyes. arkat-usa.org

Table 2: Potential Applications of Diphenylamine-Based Scaffolds in Materials Chemistry

| Material Class | Function of Diphenylamine (DPA) Core | Potential Application | Reference Context |

|---|---|---|---|

| Organic Semiconductors | Electron-donating unit in donor-acceptor systems. | Active layer in Organic Field-Effect Transistors (OFETs). | dntb.gov.ua |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting material or part of the emissive layer. | Blue or green emitters in display technology. | researchgate.net |

| Organic Photovoltaics (OPVs) | Electron-donor component in the active layer. | Solar energy conversion. | dntb.gov.ua |

| Fluorescent Sensors | Fluorophore whose emission is sensitive to the environment. | Detection of ions or small molecules. | researchgate.net |

Application as a Chemical Probe or Reference Compound in Spectroscopic Investigations

The molecular structure of this compound contains an N-aryl anthranilate chromophore, a class of compounds known for its interesting photophysical properties, including strong fluorescence. nih.govresearchgate.net Comprehensive spectroscopic investigations on analogous compounds, such as menthyl anthranilate, reveal high fluorescence quantum yields and solvent-dependent emission spectra. nih.govresearchgate.net

Given this context, this compound is an excellent candidate for use as a reference compound in spectroscopic studies. By systematically comparing its photophysical data (e.g., absorption and emission maxima, fluorescence quantum yield, excited-state lifetime) with that of simpler anthranilate esters, researchers can elucidate the specific effects of the bulky and electron-withdrawing 2,6-dichlorophenyl substituent on the electronic transitions of the chromophore. Its fluorescence properties could also make it a potential chemical probe, where changes in its emission spectrum upon binding to macromolecules or changing solvent polarity could be used to study molecular interactions.

Table 3: Spectroscopic Techniques for Characterizing Anthranilate Derivatives

| Spectroscopic Method | Information Obtained | Example from Analogous Compounds |

|---|---|---|

| UV-Visible Absorption Spectroscopy | Ground-state electronic transitions (absorption maxima, molar absorptivity). | Menthyl anthranilate shows absorption maxima around 220, 249, and 340 nm. researchgate.net |

| Steady-State Fluorescence Spectroscopy | Emission maxima, fluorescence quantum yield (Φf), Stokes shift. | Menthyl anthranilate is highly fluorescent with Φf = 0.64 in ethanol (B145695). nih.govresearchgate.net |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetime (τf). | Lifetimes are measured to understand the kinetics of fluorescence decay. |

| Phosphorescence Spectroscopy | Triplet state energy and lifetime (at low temperature). | Menthyl anthranilate phosphoresces at 445 nm with a lifetime of 2.5 s in low-temperature glasses. nih.govresearchgate.net |

| Flash Photolysis / Transient Absorption | Detection and kinetics of transient species like the triplet state. | The triplet state of menthyl anthranilate was detected with an absorption maximum at 480 nm. nih.govresearchgate.net |

Investigation as a Potential Catalyst or Ligand in Organic Transformations

The structure of this compound possesses multiple atoms with lone pairs of electrons—specifically the amine nitrogen, the carbonyl oxygen, and the ester oxygen—making it a candidate for investigation as a chelating ligand for transition metals. The formation of stable complexes with metal ions could pave the way for its use in catalysis.

While diphenylamine itself and its derivatives are often substrates in catalytic reactions, they can also be incorporated into ligand structures. researchgate.netnih.gov More directly, the acridone framework, which is accessible from this compound, has been noted for its potential as a ligand or catalyst due to its rigid structure and nitrogen donor atom. arkat-usa.org The specific geometry and electronic nature of the metal complex formed with this compound would be heavily influenced by the steric hindrance from the ortho-chlorine atoms. This steric bulk could create a unique coordination pocket around a metal center, potentially leading to high selectivity in catalytic transformations such as cross-coupling or hydrogenation reactions.

Contributions to Photochemical and Photophysical Research Methodologies

Building on its potential for spectroscopic studies, this compound can contribute to the refinement of photochemical and photophysical research methodologies. The study of anthranilate esters has been used to probe fundamental processes like intersystem crossing and singlet oxygen generation. nih.govnih.gov

The presence of two "heavy" chlorine atoms on the aniline (B41778) ring of the title compound is particularly significant. The heavy-atom effect is known to enhance the rate of intersystem crossing from the singlet excited state to the triplet state. Therefore, a comparative study of the photophysics of this compound against its non-chlorinated analogue (Methyl 2-(anilino)benzoate) would provide a clear, textbook example of this effect. By using established methodologies like time-resolved near-infrared luminescence to measure the singlet-oxygen quantum yield (ΦΔ), researchers could precisely quantify the impact of the chlorine atoms on the triplet state yield. nih.govnih.gov Such data is valuable for building predictive models in photochemistry and for designing photosensitizers with tunable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2,6-dichloroanilino)benzoate, and how can intermediates be characterized?